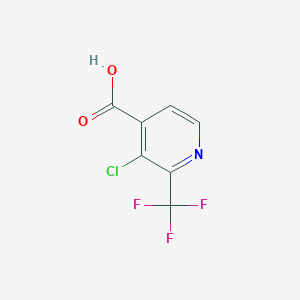

3-Chloro-2-(trifluoromethyl)isonicotinic acid

描述

3-Chloro-2-(trifluoromethyl)isonicotinic acid (CAS 749875-02-3) is a halogenated and fluorinated derivative of isonicotinic acid. Its molecular formula is C₇H₃ClF₃NO₂, with a molecular weight of 225.55 g/mol . The compound features a chlorine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 2-position of the pyridine ring (Fig. 1). It is stored under inert conditions (2–8°C) due to its sensitivity to environmental degradation .

属性

IUPAC Name |

3-chloro-2-(trifluoromethyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO2/c8-4-3(6(13)14)1-2-12-5(4)7(9,10)11/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVJBNXZJTBKRQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40737308 | |

| Record name | 3-Chloro-2-(trifluoromethyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40737308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749875-02-3 | |

| Record name | 3-Chloro-2-(trifluoromethyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40737308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(trifluoromethyl)isonicotinic acid can be achieved through several methods. One common approach involves the chlorination and trifluoromethylation of isonicotinic acid derivatives. For instance, a simultaneous vapor-phase chlorination/fluorination at high temperatures (>300°C) with transition metal-based catalysts such as iron fluoride can be used . Another method involves the use of 2-trifluoromethyl-3-nitropyridine as a starting material, which is then subjected to various reaction conditions to introduce the chlorine atom .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

化学反应分析

Types of Reactions

3-Chloro-2-(trifluoromethyl)isonicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Catalysts: Palladium-based catalysts are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom. Coupling reactions can produce complex organic molecules with extended carbon chains.

科学研究应用

Pharmaceuticals

CTIA serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are being investigated for potential therapeutic applications, particularly in anti-inflammatory and antimicrobial treatments. The trifluoromethyl group enhances lipophilicity, improving bioavailability.

Case Study:

A study demonstrated that CTIA derivatives exhibited significant anti-inflammatory activity in vitro, suggesting their potential as therapeutic agents in treating inflammatory diseases.

Agrochemicals

In agrochemistry, CTIA is utilized for developing crop protection agents. Its derivatives have led to the synthesis of over 20 new agrochemical products that enhance crop resilience against pests and diseases .

Case Study:

Research highlighted the successful application of CTIA derivatives in formulating new herbicides that showed improved efficacy and lower environmental impact compared to traditional chemicals.

Material Science

CTIA is explored for its potential in creating advanced materials with desirable properties such as thermal stability and chemical resistance. Ongoing research aims to incorporate CTIA into polymers and coatings for enhanced performance in industrial applications.

Case Study:

Studies have shown that polymers synthesized with CTIA exhibit superior mechanical properties and thermal stability, making them suitable for use in high-performance applications.

Organic Chemistry

As a building block in organic synthesis, CTIA is instrumental in constructing complex organic molecules through various reactions such as nucleophilic substitutions and coupling reactions. Its versatility allows chemists to create diverse chemical entities for research and industrial applications .

Case Study:

A systematic review detailed multiple synthetic pathways involving CTIA leading to novel compounds with potential applications in drug discovery and materials science .

Table 1: Summary of Applications

| Application Area | Key Uses | Notable Outcomes |

|---|---|---|

| Pharmaceuticals | Drug intermediates for anti-inflammatory agents | Significant anti-inflammatory activity observed |

| Agrochemicals | Crop protection agents | Development of over 20 new agrochemical products |

| Material Science | Advanced materials for industrial use | Enhanced mechanical properties and thermal stability |

| Organic Chemistry | Building blocks for complex organic synthesis | Creation of diverse chemical entities |

作用机制

The mechanism of action of 3-Chloro-2-(trifluoromethyl)isonicotinic acid depends on its specific application. In biochemical studies, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers and Halogenated Derivatives

(a) 2-Chloro-6-(trifluoromethyl)isonicotinic acid (CAS 796090-23-8)

- Molecular Formula: C₇H₃ClF₃NO₂ (identical to the target compound).

- Key Difference : Chlorine at the 2-position and -CF₃ at the 6-position.

- Similarity score: 0.81/1.0 .

(b) 4-Chloro-2-(trifluoromethyl)nicotinic acid (CAS 1018678-39-1)

- Molecular Formula: C₇H₃ClF₃NO₂.

- Key Difference : Chlorine at the 4-position.

- Impact : The para-substitution may lower acidity (pKa) compared to ortho-substituted derivatives. Similarity score: 0.89/1.0 .

(c) 3-Fluoro-2-(trifluoromethyl)isonicotinic acid (CAS 886510-09-4)

- Molecular Formula: C₇H₃F₄NO₂.

- Key Difference : Fluorine replaces chlorine at the 3-position.

- Used as a pharmaceutical intermediate .

Functional Group Variations

(a) 2-{[3-(Trifluoromethyl)phenyl]-amino}isonicotinic acid

- Molecular Formula : C₁₃H₉F₃N₂O₂ (MW: 282.22).

- Key Difference: An amino group links the pyridine ring to a 3-CF₃ phenyl group.

- Impact : Increased molecular complexity and toxicity (specific target organ toxicity, respiratory system) .

(b) 5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid (CAS 1267011-08-4)

Physicochemical and Metabolic Properties

- Metabolism : Chlorinated derivatives undergo hydroxylation at α-positions (C2/C6), as observed in microbial degradation of isonicotinic acid . The trifluoromethyl group resists metabolic cleavage, enhancing persistence .

生物活性

3-Chloro-2-(trifluoromethyl)isonicotinic acid is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has a unique structure characterized by a chloro group and a trifluoromethyl group attached to the isonicotinic acid framework. The presence of the trifluoromethyl group is known to enhance biological activity due to increased lipophilicity and metabolic stability.

Research indicates that compounds with similar structures may interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. The trifluoromethyl moiety can significantly influence the compound's interaction with these targets, often enhancing potency and selectivity.

Key Mechanisms:

- Inhibition of Enzymatic Activity : Compounds similar to this compound have been shown to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.

- Modulation of Receptor Activity : The compound may act as an antagonist or agonist at specific receptors, influencing cellular responses related to inflammation and cancer progression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the trifluoromethyl group. For example, research on isoxazole derivatives with similar functional groups showed significant activity against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3) cells. The presence of the trifluoromethyl group was correlated with enhanced cytotoxicity, suggesting that this compound may exhibit similar effects .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | TBD | |

| Isoxazole derivative | MCF-7 | 2.63 | |

| Isoxazole derivative | PC-3 | 3.09 |

Antimicrobial Activity

The compound's structural similarity to known antimicrobial agents suggests potential efficacy against bacterial infections, particularly those caused by Mycobacterium tuberculosis. Studies have demonstrated that modifications in isonicotinic acid derivatives can lead to enhanced activity against resistant strains of bacteria .

Case Studies

- Anticancer Evaluation : A study synthesized a series of isoxazole derivatives, including those with trifluoromethyl substitutions. The lead molecule exhibited an IC50 value significantly lower than its non-trifluoromethylated counterpart, underscoring the importance of this functional group in enhancing anticancer activity.

- Antimicrobial Testing : In vitro evaluations indicated that derivatives of isonicotinic acid, including this compound, displayed promising results against drug-resistant strains of Mycobacterium tuberculosis. Further exploration into their mechanisms revealed interactions with bacterial cell wall synthesis pathways.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-chloro-2-(trifluoromethyl)isonicotinic acid, and how do reaction conditions influence yield?

- Answer : Electrochemical synthesis using trifluoroacetic acid (TFA) and pyridine (Py) in acetonitrile (ACN) has been explored for trifluoromethyl derivatives of isonicotinic acid. Key parameters include:

- Current density : Higher current density (e.g., 5.0 mA cm⁻²) improves selectivity for mono-substituted trifluoromethyl derivatives but reduces conversion rates .

- Electrolyte composition : Replacing pyridine with triethylamine in TFA/ACN systems eliminates undesired byproducts but requires precise charge passage (3.0 F mole⁻¹) for optimal results .

- Purity : Recrystallization from hot water is critical, as solubility varies with temperature (e.g., 34 g/1000 ml at 100°C) .

Q. How can researchers characterize the physical and thermodynamic properties of this compound?

- Answer : Key methods include:

- Thermogravimetric analysis (TGA) : Determines sublimation enthalpy, with pyridinecarboxylic acid isomers (e.g., isonicotinic acid) showing sublimation enthalpies between 135–145 kJ mol⁻¹. Discrepancies in data highlight the need for standardized isothermal protocols .

- GC-MS : Identifies trifluoromethyl derivatives and byproducts; retention times and peak areas correlate with conversion rates and selectivity (e.g., 94% conversion at 1.5 mA cm⁻²) .

- Melting point : Reported at 185–186°C for 2-chloro-5-(trifluoromethyl)isonicotinic acid, with variations indicating impurities .

Q. What stability considerations are critical during storage and handling?

- Answer :

- Reactivity : Avoid strong oxidizers to prevent harmful byproducts. Stability in aqueous solutions is pH-dependent; precipitation occurs below pH 3.6 .

- Storage : Keep in ventilated areas, away from ignition sources. Use PPE (gloves, goggles) to mitigate skin/eye irritation risks (H315, H319 hazards) .

Advanced Research Questions

Q. How can this compound be integrated into perovskite solar cell design to enhance efficiency?

- Answer : In p-i-n structured perovskite solar cells, 2-chloro-5-(trifluoromethyl)isonicotinic acid (PyCA-3F) acts as a co-adsorbed self-assembled monolayer (SAM). It improves hole transport layer (HTL) performance by:

- Enhancing interfacial charge transfer.

- Increasing power conversion efficiency (PCE) to 24.68% in n-i-p architectures .

- Experimental optimization : SAM deposition requires controlled humidity (<30%) and annealing at 100°C for 10 minutes to ensure uniform coverage.

Q. What electrochemical strategies resolve contradictions in conversion vs. selectivity during trifluoromethylation?

- Answer : Contradictions arise from competing reaction pathways. Solutions include:

- Galvanostatic electrolysis : In TFA/NaTFA/ACN, 100% conversion is achievable, but selectivity depends on current density. For example, 20% selectivity at 5.0 mA cm⁻² requires balancing charge transfer and side reactions .

- Additive screening : Triethylamine suppresses byproduct formation but necessitates higher energy input (3.0 F mole⁻¹) .

Q. Can this compound be functionalized for environmental applications, such as heavy metal extraction?

- Answer : While not directly studied, isonicotinic acid derivatives have been used in zirconium-based MOFs (e.g., MOF-808) for uranium(VI) extraction. Adapting this approach would involve:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。